molecular formula C4H9N B123190 Cyclopropanemethylamine CAS No. 2516-47-4

Cyclopropanemethylamine

Cat. No.: B123190
CAS No.: 2516-47-4
M. Wt: 71.12 g/mol
InChI Key: IGSKHXTUVXSOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One well-established method for synthesizing cyclopropanes, including (aminomethyl)cyclopropane, is the Simmons-Smith cyclopropanation. This involves reacting olefins with diiodomethane and a zinc-copper couple . Another approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed .

Industrial Production Methods

Industrial production methods for (aminomethyl)cyclopropane typically involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanemethylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of (aminomethyl)cyclopropane.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates for cyclopropanation . Oxidizing agents like potassium permanganate and reducing agents like palladium on carbon are also frequently used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (aminomethyl)cyclopropane can yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropylamines .

Properties

IUPAC Name

cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c5-3-4-1-2-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSKHXTUVXSOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062482
Record name Cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-47-4
Record name Cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanemethanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanemethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanemethylamine
Reactant of Route 2
Cyclopropanemethylamine
Reactant of Route 3
Cyclopropanemethylamine
Reactant of Route 4
Cyclopropanemethylamine
Reactant of Route 5
Cyclopropanemethylamine
Reactant of Route 6
Cyclopropanemethylamine
Customer
Q & A

Q1: What is the molecular formula and weight of (aminomethyl)cyclopropane?

A1: The molecular formula of (aminomethyl)cyclopropane is C4H9N, and its molecular weight is 71.12 g/mol.

Q2: What spectroscopic techniques are used to characterize (aminomethyl)cyclopropane?

A2: Researchers utilize various spectroscopic techniques to characterize (aminomethyl)cyclopropane, including Infrared (IR) spectroscopy, Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and photoelectron spectroscopy. []

Q3: How does complexation with borane affect the structure of (aminomethyl)cyclopropane?

A3: Complexation with borane leads to a slight elongation of the C-C bond and shortening of the C-N bond in (aminomethyl)cyclopropane, attributed to charge transfer during electron donation. []

Q4: How is computational chemistry employed in studying (aminomethyl)cyclopropane?

A4: Computational chemistry plays a crucial role in understanding the conformational equilibrium, intramolecular hydrogen bonding, and dipole moments of (aminomethyl)cyclopropane. Ab initio calculations, particularly at the MP2/6-311+G(d,p) level of theory, have been instrumental in predicting its structural parameters. []

Q5: What insights have been gained from computational studies on the conformational stability of (aminomethyl)cyclopropane?

A5: Computational studies, using methods like MP2 and B3LYP with various basis sets, have revealed the conformational preferences of (aminomethyl)cyclopropane. Notably, the inclusion of diffuse functions in these calculations significantly influences the predicted stability order of different conformers. []

Q6: How does the stereochemistry of the cyclopropane ring impact the biological activity of (aminomethyl)cyclopropane derivatives?

A6: Stereochemistry plays a crucial role in determining the biological activity of (aminomethyl)cyclopropane derivatives. For instance, in a series of indole cyclopropylmethylamines studied as serotonin reuptake inhibitors, the (1S,2S)-trans cyclopropane configuration exhibited significantly higher affinity for the serotonin transporter (hSERT) compared to the corresponding cis isomers. []

Q7: What is the effect of N-substitution on the affinity of indole cyclopropylmethylamines for hSERT?

A7: N-substitution on the indole ring generally leads to a decrease in binding affinity for hSERT. Studies on indole cyclopropylmethylamines suggest that either a hydrogen-bonding interaction or limited steric tolerance near the indole nitrogen is crucial for high affinity. []

Q8: Describe a synthetic route to access racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid.

A8: Racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid can be synthesized through a sequence involving iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate. This pathway avoids undesired side reactions like ring-opening or lactamization. []

Q9: How are borylated (aminomethyl)cyclopropanes synthesized?

A9: Borylated (aminomethyl)cyclopropanes can be synthesized using lithiated 1,1-diborylalkanes as nucleophiles in reactions with α-halo or α-tosyl aziridines. This reaction exhibits high diastereoselectivity, allowing for the controlled formation of up to three stereocenters in a single step. []

Q10: How are chiral cyclopropylmethanols converted into enantioenriched cyclopropylmethylamines?

A10: Enantioenriched cyclopropylmethylamines are best synthesized from the corresponding chiral cyclopropylmethanols. The conversion typically involves activation of the alcohol followed by substitution with an amine nucleophile. This approach avoids potential racemization issues associated with direct cyclopropanation of amines. []

Q11: What are some potential applications of palladium-catalyzed C-H arylation of cyclopropylmethylamines?

A11: Palladium-catalyzed C-H arylation of cyclopropylmethylamines offers a valuable route to access chiral cis-aryl-cyclopropylmethylamines. These compounds are potential building blocks for pharmaceuticals and agrochemicals due to their unique structural features and biological relevance. [, ]

Q12: What is the significance of 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid in drug development?

A12: 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid is a constrained γ-amino dicarboxylic acid that has shown potential as a lead compound in drug discovery. Its ability to bind to bovine serum albumin (BSA) suggests its potential for transfer through the bloodstream, a critical factor for drug efficacy. [, ]

Q13: What biological activities have been reported for derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid?

A13: Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have shown promising antidepressant activity in animal models. Some derivatives were found to be more potent than standard antidepressants like imipramine and desipramine. []

Q14: How do sigma receptor ligands, particularly those containing the 1-phenyl-2-cyclopropylmethylamine scaffold, impact tissue transglutaminase (TG-2) expression?

A14: Sigma receptor ligands, especially those based on the 1-phenyl-2-cyclopropylmethylamine structure, have demonstrated differential modulation of tissue transglutaminase (TG-2) expression in astroglial cells. This finding suggests a potential role for these ligands in regulating cellular processes involving TG-2. []

Q15: Have any (aminomethyl)cyclopropane derivatives progressed to clinical trials?

A15: Yes, Midalcipran (INN), chemically known as 1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride, has undergone clinical trials as a potential antidepressant. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.